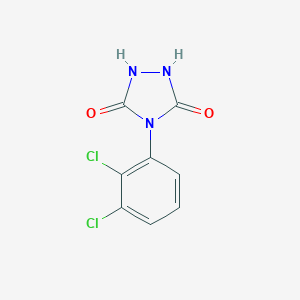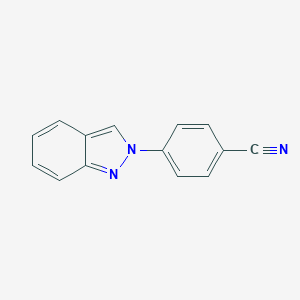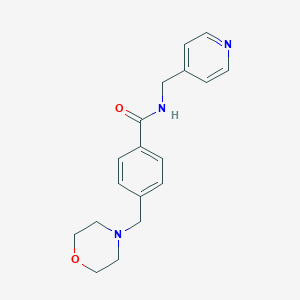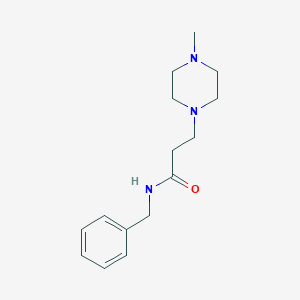
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMQX belongs to the quinoxaline family of compounds and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Mecanismo De Acción
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol works by binding to the NMDA receptor and blocking the action of the neurotransmitter glutamate. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many important processes, including learning and memory. By blocking the action of glutamate, 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol can modulate the activity of the NMDA receptor and alter synaptic plasticity.
Biochemical and Physiological Effects:
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to modulate the activity of the NMDA receptor in various brain regions, including the hippocampus, cortex, and striatum. 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol has also been shown to have anticonvulsant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol is its potency and selectivity as an NMDA receptor antagonist. This makes it a valuable tool for investigating the role of the NMDA receptor in various physiological and pathological processes. However, one limitation of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol is its potential toxicity and side effects, which can limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol and its role in the brain. One area of interest is the use of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol as a potential therapeutic agent for neurological disorders such as epilepsy and stroke. Another area of interest is the use of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol as a tool for investigating the role of the NMDA receptor in various psychiatric disorders, including schizophrenia and depression. Finally, further research is needed to better understand the potential side effects and toxicity of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol and to develop safer and more effective NMDA receptor antagonists.
Métodos De Síntesis
The synthesis of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol involves the reaction of 2,3-dimethylquinoxaline with formaldehyde and morpholine in the presence of a catalyst. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been widely used in scientific research to study the function of the NMDA receptor. It has been shown to be a potent and selective antagonist of the receptor, which makes it a valuable tool for investigating the role of the NMDA receptor in various physiological and pathological processes.
Propiedades
Nombre del producto |
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol |
|---|---|
Fórmula molecular |
C16H20N2O2 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
2,8-dimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-3-5-13-15(11)17-12(2)14(16(13)19)10-18-6-8-20-9-7-18/h3-5H,6-10H2,1-2H3,(H,17,19) |
Clave InChI |
KTWKVJNOXZDPSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1NC(=C(C2=O)CN3CCOCC3)C |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)

![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)